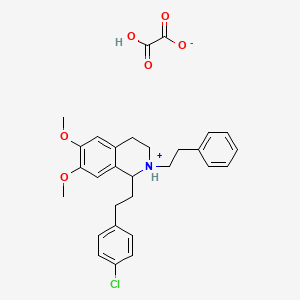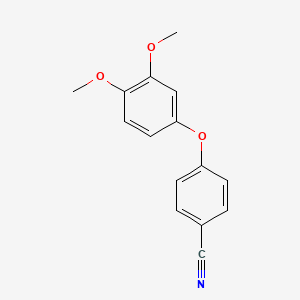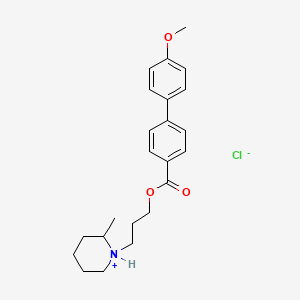
4-Biphenylcarboxylic acid, 4'-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C23H30ClNO3. It is a derivative of biphenylcarboxylic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 4’-methoxy-4-biphenylcarboxylic acid with 3-(2-methylpiperidino)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylcarboxylic acid: A related compound with similar structural features but lacking the ester and piperidine moieties.
4’-Methoxy-4-biphenylcarboxylic acid: Another related compound with a methoxy group attached to the biphenyl structure.
Uniqueness
4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific ester and piperidine functional groups, which confer distinct chemical and biological properties. These features make it valuable for various research and industrial applications.
Properties
CAS No. |
69766-24-1 |
|---|---|
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-(4-methoxyphenyl)benzoate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-18-6-3-4-15-24(18)16-5-17-27-23(25)21-9-7-19(8-10-21)20-11-13-22(26-2)14-12-20;/h7-14,18H,3-6,15-17H2,1-2H3;1H |
InChI Key |
TZYRJXZWCDZCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
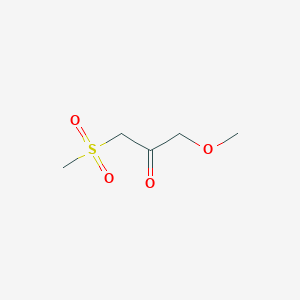

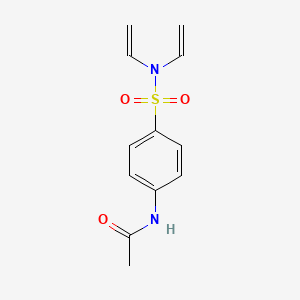
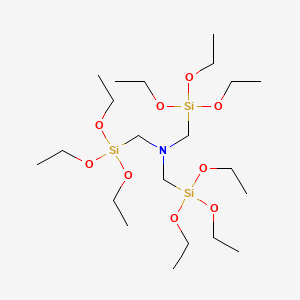
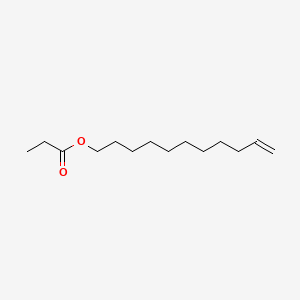
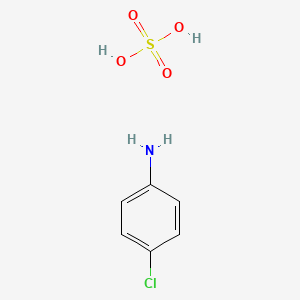
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
